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molecular formula C13H12O4 B8280031 4,5-Dihydro-5-methyl-4-oxo-5-phenylfuran-2-carboxylic Acid Methyl Ester

4,5-Dihydro-5-methyl-4-oxo-5-phenylfuran-2-carboxylic Acid Methyl Ester

Cat. No. B8280031
M. Wt: 232.23 g/mol
InChI Key: PJVUDBOJRVKLHZ-UHFFFAOYSA-N
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Patent
US04169202

Procedure details

A mixture of 4,5-dihydro-5-methyl-4-oxo-5-phenylfuran-2-carboxylic acid (0.4 g, described in Example 4), absolute methanol (50 ml), and sulfuric acid (3 drops) is refluxed overnight and evaporated. The residue is diluted with 50 ml of diethyl ether, and the solution is washed quickly with saturated sodium bicarbonate and water, dried over magnesium sulfate, filtered, and evaporated. The residue is crystallized from diethyl ether to obtain the title compound (0.32 g) mp 60°-62° C. and nmr (CDCl3) δ1.81(s), 3.99(s), 6.25(s) and 7.42(m).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[O:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][C:3]1=[O:10].[CH3:17]O>S(=O)(=O)(O)O>[CH3:17][O:8][C:7]([C:5]1[O:6][C:2]([CH3:1])([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:3](=[O:10])[CH:4]=1)=[O:9]

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
CC1(C(C=C(O1)C(=O)O)=O)C1=CC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue is diluted with 50 ml of diethyl ether
WASH
Type
WASH
Details
the solution is washed quickly with saturated sodium bicarbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from diethyl ether

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1OC(C(C1)=O)(C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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